[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol
Description
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is a compound that features a furan ring attached to a pyrrolidine ring, with a methanol group attached to the pyrrolidine
Properties
IUPAC Name |
furan-2-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-4-11(6-8)10(13)9-2-1-5-14-9/h1-2,5,8,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCSEPIBMRTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol typically involves the reaction of furan-2-carboxylic acid with pyrrolidine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the furan and pyrrolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like FeCl3 (ferric chloride) or AlCl3 (aluminium chloride).
Major Products Formed
Oxidation: Formation of furan-2-carboxaldehyde or furan-2-carboxylic acid.
Reduction: Formation of furan-2-methanol.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features contribute to the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrrolidine moiety.
Prolinol: A pyrrolidine derivative with a hydroxyl group but without the furan ring.
Uniqueness
The uniqueness of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol lies in its combined structural features of both furan and pyrrolidine rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Biological Activity
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This compound features a unique structural arrangement that allows for various interactions with biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The compound consists of a furan ring fused with a pyrrolidine moiety, with a carbonyl group attached to the furan. Its unique structure facilitates interactions with proteins and enzymes, which may influence various biological pathways.
The mechanism of action involves:
- π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with specific amino acid side chains, modulating enzyme or receptor activity.
Antioxidant Activity
Research has indicated that derivatives of furan-containing compounds exhibit significant antioxidant properties. A study found that compounds similar to [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol demonstrated high reducing power and metal-chelating activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that furan derivatives can inhibit albumin denaturation, an indicator of anti-inflammatory activity. The compounds tested exhibited higher activity compared to standard anti-inflammatory drugs like ketoprofen, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Furan derivatives have been studied for their effectiveness against various bacterial strains, showcasing their ability to disrupt cellular processes in pathogens .
Case Studies
Research Findings
Recent studies have highlighted the following key findings regarding [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol:
- High Affinity Binding : The compound exhibits high binding affinity to specific biological targets, which is critical for its therapeutic potential.
- In Vivo Efficacy : Preliminary animal studies suggest that the compound may have favorable pharmacokinetic properties, enhancing its viability as a drug candidate.
- Synergistic Effects : When used in combination with other therapeutic agents, it may enhance the overall efficacy against complex diseases such as cancer and inflammatory disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
